molecular formula C6H3F6N3 B14561226 5,5-Bis(trifluoromethyl)-4,5-dihydro-1H-pyrazole-4-carbonitrile CAS No. 61859-92-5

5,5-Bis(trifluoromethyl)-4,5-dihydro-1H-pyrazole-4-carbonitrile

Cat. No.: B14561226
CAS No.: 61859-92-5
M. Wt: 231.10 g/mol
InChI Key: RYMPNEBIXARLHS-UHFFFAOYSA-N
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Description

5,5-Bis(trifluoromethyl)-4,5-dihydro-1H-pyrazole-4-carbonitrile: is a fluorinated heterocyclic compound. It is characterized by the presence of two trifluoromethyl groups attached to a pyrazole ring, which is a five-membered ring containing three carbon atoms and two nitrogen atoms. The compound also features a nitrile group (-C≡N) attached to the pyrazole ring. The presence of trifluoromethyl groups imparts unique chemical and physical properties to the compound, making it of interest in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5,5-Bis(trifluoromethyl)-4,5-dihydro-1H-pyrazole-4-carbonitrile typically involves the cyclo-condensation of appropriate precursors. One common method involves the reaction of a trifluoromethyl-containing building block with a nitrile-containing precursor under specific conditions. The reaction is usually carried out in the presence of a base and a suitable solvent, such as dimethyl sulfoxide (DMSO) or acetonitrile, at elevated temperatures .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The choice of reagents, solvents, and reaction conditions would be carefully controlled to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions: 5,5-Bis(trifluoromethyl)-4,5-dihydro-1H-pyrazole-4-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the nitrile group to other functional groups, such as amines.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols.

Scientific Research Applications

Chemistry: In chemistry, 5,5-Bis(trifluoromethyl)-4,5-dihydro-1H-pyrazole-4-carbonitrile is used as a building block for the synthesis of more complex molecules. Its unique structure and reactivity make it valuable in the development of new materials and catalysts .

Biology: The compound’s fluorinated nature can enhance the bioavailability and metabolic stability of biologically active molecules. It is often used in the design of pharmaceuticals and agrochemicals to improve their efficacy and safety profiles .

Medicine: In medicine, derivatives of this compound are investigated for their potential therapeutic properties. The presence of trifluoromethyl groups can influence the pharmacokinetics and pharmacodynamics of drug candidates, making them more effective in targeting specific diseases .

Industry: Industrially, the compound is used in the production of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for applications in electronics, coatings, and polymers .

Mechanism of Action

The mechanism of action of 5,5-Bis(trifluoromethyl)-4,5-dihydro-1H-pyrazole-4-carbonitrile depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl groups can enhance binding affinity and selectivity, leading to improved therapeutic outcomes. The nitrile group can also participate in interactions with biological molecules, influencing the compound’s overall activity .

Comparison with Similar Compounds

Uniqueness: 5,5-Bis(trifluoromethyl)-4,5-dihydro-1H-pyrazole-4-carbonitrile is unique due to its specific combination of functional groups. The presence of both trifluoromethyl and nitrile groups imparts distinct chemical properties, making it versatile in various applications. Its ability to undergo multiple types of chemical reactions and its stability under different conditions further enhance its utility in research and industry .

Properties

CAS No.

61859-92-5

Molecular Formula

C6H3F6N3

Molecular Weight

231.10 g/mol

IUPAC Name

5,5-bis(trifluoromethyl)-1,4-dihydropyrazole-4-carbonitrile

InChI

InChI=1S/C6H3F6N3/c7-5(8,9)4(6(10,11)12)3(1-13)2-14-15-4/h2-3,15H

InChI Key

RYMPNEBIXARLHS-UHFFFAOYSA-N

Canonical SMILES

C1=NNC(C1C#N)(C(F)(F)F)C(F)(F)F

Origin of Product

United States

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